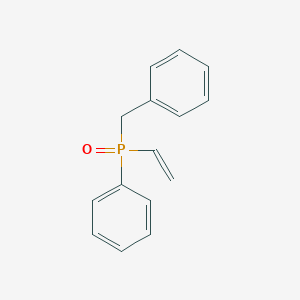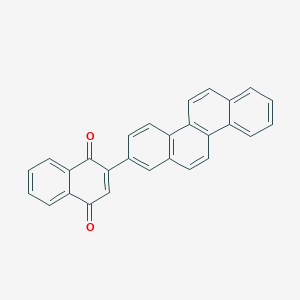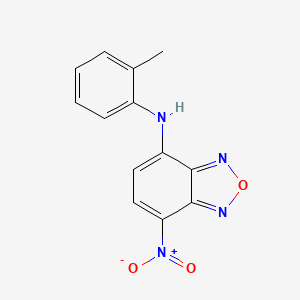
N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring substituted with a nitro group and an amine group attached to a 2-methylphenyl moiety. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by amination. One common method involves the nitration of 2,1,3-benzoxadiazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to a nucleophilic substitution reaction with 2-methylphenylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Reduction: Formation of N-(2-methylphenyl)-7-amino-2,1,3-benzoxadiazol-4-amine.
Substitution: Formation of this compound derivatives with various substituents.
Applications De Recherche Scientifique
N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methylphenyl)-7-amino-2,1,3-benzoxadiazol-4-amine: Similar structure but with an amino group instead of a nitro group.
N-(2-methylphenyl)-7-chloro-2,1,3-benzoxadiazol-4-amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both a nitro group and an amine group on the benzoxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10N4O3 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C13H10N4O3/c1-8-4-2-3-5-9(8)14-10-6-7-11(17(18)19)13-12(10)15-20-16-13/h2-7,14H,1H3 |
Clé InChI |
ISVONNYLGIYJIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
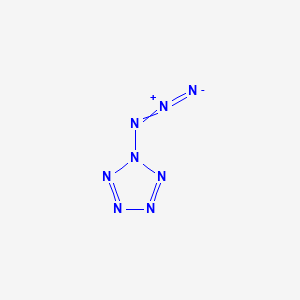
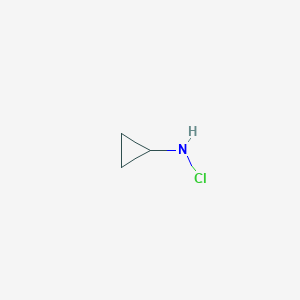
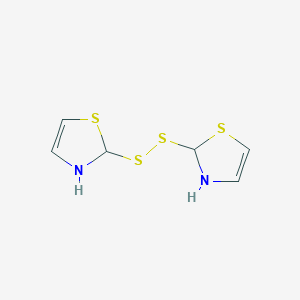

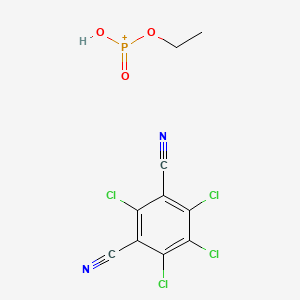
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)

![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
